Product packaging for Acridine, 3,5-diamino-(Cat. No.:CAS No. 40505-25-7)

Acridine, 3,5-diamino-

Cat. No.: B13110537
CAS No.: 40505-25-7
M. Wt: 209.25 g/mol
InChI Key: YLRXBQGINRDTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance of the Acridine (B1665455) Scaffold and its Diamino Derivatives

The academic significance of the acridine scaffold is rooted in its unique physicochemical properties, which have made it a privileged structure in medicinal chemistry and materials science. nih.gov The core of its importance lies in its planar, tricyclic aromatic structure, which is ideal for intercalation into DNA. chemsrc.com This mechanism, where the flat acridine molecule inserts itself between the stacked base pairs of the DNA double helix, disrupts DNA replication and transcription, leading to cytotoxic effects. This property has been the cornerstone for the development of a vast range of therapeutic agents.

Acridine and its derivatives have been extensively studied for a multitude of biological activities, including:

Anticancer Agents: The ability to intercalate DNA makes acridines potent anticancer agents. nih.gov Derivatives like 9-aminoacridine (B1665356) have been foundational in designing new chemotherapeutics that target topoisomerase enzymes. ptfarm.pl

Antimicrobial and Antiviral Agents: The historical use of aminoacridines as antiseptics has evolved into modern research on their efficacy against a broader spectrum of microbes and viruses. nih.govresearchgate.net

Antimalarial and Antiparasitic Agents: The acridine nucleus is a key component in several antimalarial drugs, and research continues to explore its potential against various parasites. nih.govresearchgate.net

Diaminoacridine derivatives, in particular, have been a major focus of academic research. The position of the amino groups on the acridine ring significantly influences the molecule's ionization at physiological pH and its DNA binding affinity. Proflavine (B1679165) (3,6-diaminoacridine) is one of the most studied compounds in this class. nih.govresearchgate.net Its symmetrical structure and ability to act as a DNA intercalator have made it a model compound for studying DNA-ligand interactions. researchgate.net Research has shown that 3,6-diaminoacridines are versatile scaffolds for creating novel hybrid molecules with potentially enhanced pharmacological profiles for treating cancer and microbial diseases. researchgate.net

Interactive Table: Properties and Applications of the Acridine Scaffold
PropertyDescriptionSignificance in Research
Planar Tricyclic StructureA flat, rigid aromatic system.Enables intercalation between DNA base pairs, a key mechanism for anticancer and antimicrobial activity. chemsrc.com
DNA IntercalationThe insertion of the molecule into the DNA double helix.Disrupts DNA processes, leading to cell death; a primary focus for drug design. researchgate.net
ChromophoreThe molecule absorbs light in the visible spectrum.Used in the development of fluorescent probes and dyes for biological imaging. nih.gov
Versatile ScaffoldThe core structure can be easily modified with various functional groups.Allows for the synthesis of a large library of derivatives with diverse biological activities (anticancer, antimicrobial, etc.). nih.govresearchgate.net

Scope and Research Focus on Acridine, 3,5-Diamino-

Within the broader family of diaminoacridines, academic research has predominantly concentrated on specific isomers, most notably 3,6-diaminoacridine (Proflavine) and derivatives of 9-aminoacridine. ptfarm.plnih.gov These compounds have a well-documented history and a substantial body of literature detailing their synthesis, biological activity, and mechanisms of action.

In stark contrast, the specific isomer Acridine, 3,5-diamino- remains a comparatively unexplored area of study. A comprehensive review of scientific literature reveals a significant lack of research focused specifically on the synthesis, properties, and biological evaluation of this particular substitution pattern. The differential placement of the amino groups at the 3 and 5 positions, as opposed to the more common 3,6 or 9 positions, would theoretically alter the molecule's electronic distribution, symmetry, and steric profile. These changes could, in turn, lead to unique DNA binding affinities and novel biological activities.

The study of positional isomerism is crucial in medicinal chemistry, as minor changes in molecular structure can lead to dramatic differences in biological activity. nih.gov The limited focus on 3,5-diaminoacridine represents a knowledge gap and an opportunity for future research. Investigations into this isomer could elucidate new structure-activity relationships within the aminoacridine class and potentially yield compounds with novel therapeutic profiles or improved selectivity compared to their well-studied counterparts. The synthesis and subsequent biological screening of Acridine, 3,5-diamino- could therefore be a valuable endeavor for discovering new leads in areas where acridine derivatives have already shown promise, such as oncology and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B13110537 Acridine, 3,5-diamino- CAS No. 40505-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acridine-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-4-8-6-9-2-1-3-11(15)13(9)16-12(8)7-10/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXBQGINRDTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C(C=C3)N)N=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193518
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-25-7
Record name Acridine, 3,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Acridine, 3,5 Diamino and Its Derivatives

Classical Approaches for Acridine (B1665455) Ring Formation

Traditional methods for constructing the acridine core have been established for over a century and often involve the condensation of aromatic precursors under harsh conditions. These foundational strategies are still relevant and have been adapted over the years.

Bernthsen Acridine Synthesis and its Adaptations

The Bernthsen acridine synthesis is a classic method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride. wikipedia.orgptfarm.pl The reaction requires high temperatures, often between 200–270 °C, and prolonged reaction times, sometimes up to 24 hours. wikipedia.orgnucleos.com

While the original Bernthsen method provided a direct route to 9-substituted acridines, its harsh conditions and sometimes low yields (18-20%) have led to numerous adaptations. wikipedia.orgbch.ro One significant modification is the use of polyphosphoric acid (PPA) as a catalyst, which allows the reaction to proceed at lower temperatures, although potentially with reduced yields. nucleos.combch.ro Eco-friendly adaptations have also been developed, utilizing microwave irradiation in a solvent-free environment with zinc chloride and a water scavenger like 2,2-dimethoxypropane. bch.ro This "green" methodology drastically reduces reaction times to minutes and improves yields for various acridine derivatives. bch.ro

For the synthesis of aminoacridines, the Bernthsen approach can be applied by using appropriately substituted diarylamines. For instance, the condensation of a diaminodiphenylamine with a suitable carboxylic acid under Bernthsen conditions would theoretically yield a diaminoacridine derivative.

Condensation Reactions with Diphenylamine (B1679370) Precursors

The condensation of diphenylamine or its derivatives is a central theme in many classical acridine syntheses, including the Bernthsen reaction. ptfarm.plpharmaguideline.com Various reagents can be condensed with diphenylamine to form the central pyridine (B92270) ring. For example, condensing diphenylamine with chloroform (B151607) in the presence of an alkyl chloride can produce the acridine skeleton. pharmaguideline.com

Another approach involves the C-acylation of diphenylamine, followed by a thermochemical reaction. Heating the acylated diphenylamine with an iodine/hydriodic acid (I₂/HI) mixture can yield 9-phenylacridine. ptfarm.plpharmaguideline.com These methods highlight the versatility of the diphenylamine scaffold in building the tricyclic acridine system.

Table 1: Examples of Bernthsen and Diphenylamine Condensation Reactions
ReactantsCatalyst/ConditionsProductYieldReference
Diphenylamine, Carboxylic AcidZnCl₂, 200-270 °C, 24h9-Substituted Acridine18-20% wikipedia.orgbch.ro
Diphenylamine, Carboxylic AcidPolyphosphoric Acid9-Substituted AcridineLower than ZnCl₂ nucleos.com
Diphenylamine, Carboxylic AcidZnCl₂, 2,2-dimethoxypropane, Microwave (400W)9-Substituted AcridineUp to 83% bch.ro
Acylated DiphenylamineI₂/HI, Heat9-PhenylacridineNot specified ptfarm.plpharmaguideline.com

Ring Closure Strategies via Anilines and o-Halobenzoic Acids

The Ullmann condensation is a widely used and versatile method for preparing N-phenylanthranilic acids, which are key intermediates in the synthesis of acridones, precursors to acridines. jocpr.comresearchgate.net This reaction involves the condensation of an aniline (B41778) with an o-halobenzoic acid (e.g., o-chlorobenzoic acid) in the presence of copper powder and a base like potassium carbonate. jocpr.comresearchgate.netconicet.gov.ar

The resulting N-phenylanthranilic acid is then cyclized to form an acridone (B373769). jocpr.com This intramolecular ring closure is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). jocpr.comoaji.net The acridone can subsequently be reduced to the corresponding acridine. jocpr.com

This strategy is highly modular, allowing for the synthesis of a wide variety of substituted acridines by starting with appropriately substituted anilines and o-halobenzoic acids. researchgate.netconicet.gov.ar For the synthesis of 3,5-diaminoacridine, one could envision starting with a diaminobenzene derivative and an appropriately substituted o-halobenzoic acid, followed by cyclization and subsequent chemical modifications. A related method for producing diaminoacridines involves the reduction of dinitroacridine precursors, which can be synthesized via these condensation routes. jocpr.com For example, dinitroacridine can be refluxed with tin and concentrated hydrochloric acid in ethanol (B145695) to yield the corresponding diaminoacridine. jocpr.com

Advanced Synthetic Strategies for Functionalized Acridines

Modern synthetic chemistry offers sophisticated tools for the synthesis and functionalization of acridines, providing access to complex molecules with high precision and efficiency. These methods often employ transition-metal catalysis and direct functionalization techniques.

Direct Functionalization Techniques for the Acridine Core

Direct functionalization of a pre-existing acridine ring is an attractive strategy as it minimizes the number of synthetic steps. researchgate.netrsc.org The reactivity of the acridine core is dictated by the electron-deficient nature of the nitrogen-containing ring. The C-9 position is particularly electrophilic, making it a prime site for nucleophilic substitution. pharmaguideline.comrsc.org Conversely, electrophilic substitution reactions tend to occur at the 2- and 7-positions of the outer benzenoid rings. pharmaguideline.com

Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates (e.g., haloacridines). researchgate.net For example, rhodium(III)-catalyzed C-H amination of aromatic imines with aromatic azides provides a formal [3+3] annulation to construct the acridine core with precise placement of substituents. escholarship.org Metal-free direct C-H functionalization methods have also been developed, offering a simple and accessible route to new amino derivatives of acridine. researchgate.net

Palladium and Copper-Catalyzed Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for functionalizing the acridine scaffold and have in many cases superseded harsher classical methods. nih.gov These reactions typically start with a haloacridine (e.g., 9-chloroacridine), which can be prepared from the corresponding acridone using reagents like phosphorus oxychloride (POCl₃). pharmaguideline.comrsc.org

Palladium-Catalyzed Reactions: The Suzuki and Buchwald-Hartwig cross-coupling reactions are prominent examples. The Suzuki coupling allows for the formation of C-C bonds by reacting a haloacridine with a boronic acid derivative, enabling the introduction of aryl or alkyl groups. sioc-journal.cn The Buchwald-Hartwig amination is used to form C-N bonds, providing a route to various aminoacridine derivatives. nih.govsioc-journal.cn Recently, visible-light-induced palladium catalysis using specialized phosphinoacridine ligands has been developed for the cross-coupling of aryl halides, demonstrating the ongoing evolution of these methods. acs.orgnih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysis is frequently used in Ullmann-type condensations to form the acridine precursor N-phenylanthranilic acid. conicet.gov.arrsc.org Modern copper-catalyzed methods also enable cascade reactions for the one-pot synthesis of acridines. nih.gov For instance, copper(II) triflate can mediate the reaction between o-aminoaryl ketones and arylboronic acids to form acridines through a relay process involving an intermolecular Chan-Lam cross-coupling followed by an intramolecular cyclization. researchgate.net Copper catalysis is also effective in the amination of haloacridines and in cascade reactions that assemble the acridine ring from simpler precursors. nih.govnih.gov

Table 2: Examples of Advanced Coupling Reactions for Acridine Synthesis
Reaction TypeCatalyst/SystemSubstratesProduct TypeReference
Suzuki CouplingPalladium Catalyst (e.g., Pd-132)Trichloro-benzotriquinoline, Arylboronic acidC₃-Symmetric 9-Aryl Acridine Derivatives sioc-journal.cn
Buchwald-Hartwig AminationPalladium Catalyst1,3,5-Tribromobenzene, Methyl anthranilatePrecursor for trichloro-benzotriquinoline nih.govsioc-journal.cn
Visible-Light-Induced CouplingPalladium, Phosphinoacridine LigandAryl Halides, Carboxylic AcidsAryl Esters (demonstrates acridine ligand utility) acs.orgnih.gov
Chan-Lam Coupling/CyclizationCu(OTf)₂o-Aminoaryl Ketones, Arylboronic AcidsAcridines researchgate.net
Amination/Annulation CascadeCopper CatalystArylboronic Acids, AnthranilsAcridines nih.gov

Specific Pathways for 3,5-Diaminoacridine Synthesis

More classical and specifically documented methods for the synthesis of 3,5-diaminoacridine primarily involve the chemical modification of a pre-existing acridine or a precursor that cyclizes to form the acridine ring system.

A principal and well-established method for the synthesis of 3,5-diaminoacridine is through the reduction of its corresponding dinitro precursor, 3,5-dinitroacridine. This transformation is a common strategy for introducing amino groups onto aromatic rings.

The reaction typically involves the use of a reducing agent in an acidic medium. A reported procedure details the dissolution of 3,5-dinitroacridine in ethanol, followed by treatment with tin (Sn) metal and concentrated hydrochloric acid (HCl). The mixture is refluxed for a period of one to three hours. Following the reduction, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to precipitate the diaminoacridine product. The crude product can then be purified by recrystallization. This method has been reported to yield approximately 30% of 3,5-diaminoacridine. jocpr.com The melting point of the synthesized compound has been found to be consistent with literature values, confirming the identity of the product.

A similar methodology has been employed for the synthesis of other diaminoacridine isomers, such as 2,9-diaminoacridine, also utilizing tin and concentrated HCl with a comparable yield of 30%, further validating the general applicability of this reduction method for dinitroacridine precursors. jocpr.com

Reduction of Dinitroacridine Precursors
PrecursorReagentsSolventConditionsProductReported Yield
3,5-DinitroacridineTin (Sn), Concentrated Hydrochloric Acid (HCl)EthanolReflux (1-3 hours)3,5-Diaminoacridine~30% jocpr.com
2,9-DinitroacridineTin (Sn), Concentrated Hydrochloric Acid (HCl)EthanolReflux (1-3 hours)2,9-Diaminoacridine~30% jocpr.com

The direct introduction of amine groups at the 3 and 5 positions of the acridine nucleus represents an alternative synthetic strategy. However, the literature is more prolific with examples of amination at other positions, particularly the 3 and 6 positions to form proflavine (B1679165) and its derivatives.

One of the classical methods for synthesizing diaminoacridines involves the condensation of meta-substituted diamines. For the closely related isomer, 3,6-diaminoacridine, one of the earliest methods involved the condensation of m-phenylenediamine (B132917) with formic acid in the presence of a dehydrating agent like zinc chloride, often using glycerol (B35011) as a solvent at elevated temperatures. google.com This approach facilitates the ring closure to form the acridine skeleton with amino groups at the 3 and 6 positions. While this specific reaction yields the 3,6-isomer, the general principle of using a substituted phenylenediamine as a building block is a key strategy in acridine synthesis.

The synthesis of a 3-acetamido-5-iodo-6-aminoacridine derivative has been reported, which contains substituents at the 3 and 5 positions. nih.gov However, the synthesis started from a precursor that already contained the amino and acetamido groups, and did not involve the direct amination at these positions on a pre-formed acridine ring. nih.gov

Direct amination reactions on the acridine core can be challenging due to the electronic nature of the heterocyclic system and potential for multiple substitution products. The development of regioselective methods for the direct introduction of two amino groups specifically at the 3 and 5 positions of the acridine ring remains a less explored area in the available scientific literature.

Derivatization Strategies for Acridine, 3,5 Diamino

Design Principles for Structural Modification

The structural modification of 3,5-diaminoacridine is guided by principles aimed at optimizing its molecular properties for various applications. A primary consideration is the manipulation of the molecule's electronic and steric characteristics. The two amino groups at the 3 and 5 positions serve as key handles for derivatization, allowing for the introduction of a wide array of functional groups.

Key design principles include:

Enhancement of Target Affinity and Selectivity: Modifications are often designed to improve binding to biological targets such as DNA or specific proteins. This can be achieved by adding substituents that can form additional hydrogen bonds, electrostatic interactions, or van der Waals contacts.

Modulation of Physicochemical Properties: Derivatization can alter solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can increase aqueous solubility, while adding bulky, lipophilic moieties can enhance membrane permeability.

Introduction of Reporter Groups or Effector Moieties: The acridine (B1665455) scaffold can be functionalized with fluorescent tags, biotin, or reactive groups for conjugation to other molecules, creating probes or targeted therapeutic agents.

Simplification or Elaboration of the Core Structure: Depending on the goal, the molecular structure can be simplified to identify the core pharmacophore or elaborated to increase complexity and introduce new functionalities.

Synthesis of N-Substituted Aminoacridine Derivatives

The primary amino groups of 3,5-diaminoacridine are nucleophilic and readily undergo a variety of chemical transformations to yield N-substituted derivatives. These reactions allow for the precise tuning of the molecule's properties.

Common N-substitution reactions applicable to 3,5-diaminoacridine include:

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base is a straightforward method to introduce amide functionalities. This reaction can be used to add alkyl, aryl, or more complex acyl groups. The acylation of amines is a fundamental chemical reaction for producing important precursors for fine chemicals and pharmaceuticals. orientjchem.org

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen. Reductive amination, reacting the diamine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl substituents.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking the acridine core to other aromatic systems.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and hydrogen-bonding capabilities of the amino groups.

These reactions can be performed stepwise to create asymmetrically substituted derivatives or in a single step to produce symmetrically modified compounds.

Table 1: Potential N-Substituents for 3,5-Diaminoacridine and Their Intended Effects

Substituent TypeExample ReagentPotential Effect on Properties
AcylAcetyl ChlorideIncreases steric bulk, modulates H-bonding
AlkylIodomethaneIncreases lipophilicity, alters basicity
ArylPhenylboronic Acid (in cross-coupling)Introduces aromatic interactions (π-stacking)
SulfonylToluenesulfonyl ChlorideModifies electronic profile, adds H-bond acceptor

Formation of Acridine-Based Conjugates

Conjugating 3,5-diaminoacridine to other molecular entities is a powerful strategy to create multifunctional molecules with novel properties. This involves linking the acridine scaffold to another bioactive molecule, a polymer, or a targeting ligand.

Covalent Linkages for Bivalent and Multivalent Systems

Creating bivalent or multivalent systems, where two or more 3,5-diaminoacridine units are linked together, can significantly enhance binding avidity to targets with multiple binding sites, such as DNA. The design of the linker is crucial and influences the spacing and orientation of the acridine moieties.

Linker Types: Linkers can range from simple, flexible alkyl chains to more rigid aromatic spacers. The length and flexibility of the linker determine the distance and relative orientation between the acridine units.

Linkage Chemistry: The amino groups are ideal points for attaching linkers. For example, a diacyl chloride can react with two molecules of 3,5-diaminoacridine to form a bivalent conjugate linked by two amide bonds.

Integration into Hybrid Molecules

Design Strategy: The strategy involves identifying two pharmacophores with complementary activities and connecting them via a linker that does not disrupt the activity of either part.

Synthetic Approach: The synthesis often involves preparing one part of the hybrid with a reactive handle that can then be coupled to the other part. For instance, 3,5-diaminoacridine could be functionalized with a carboxylic acid, which is then coupled to an amino-containing drug molecule using standard peptide coupling reagents.

Table 2: Examples of Moieties for Hybridization with 3,5-Diaminoacridine

Partner MoietyPotential Combined EffectExample Linkage Chemistry
Platinum ComplexDNA Intercalation and Cross-linkingCoordination to a linker with a chelating group
Topoisomerase Inhibitor (e.g., Podophyllotoxin)Dual DNA targetingEster or amide bond
PolyamineEnhanced DNA minor groove bindingAmide bond via an alkyl spacer
Fluorescent DyeFluorescent DNA probeThiourea or amide linkage

Rational Design of Derivatives for Specific Molecular Interactions

The rational design of 3,5-diaminoacridine derivatives leverages an understanding of the target's three-dimensional structure and the principles of molecular recognition. The goal is to create molecules with optimized interactions, leading to higher potency and selectivity.

The planar, aromatic structure of the acridine core makes it a classic DNA intercalator, a property shared by its well-studied isomer, proflavine (B1679165) (3,6-diaminoacridine). nih.gov This intercalation ability serves as a starting point for rational design. Derivatives can be designed to enhance this intercalation or to recognize specific DNA sequences or structures, such as G-quadruplexes.

Modulation of Planarity and Cationic Ionization

The ability of the acridine ring to intercalate between DNA base pairs is highly dependent on its planarity. The positive charge, resulting from the protonation of the heterocyclic nitrogen at physiological pH, is crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA.

Planarity: Introducing bulky substituents at the 3, 5, or other positions on the acridine ring can distort its planarity, potentially reducing its DNA intercalating ability. Conversely, designing rigid, planar side chains can enhance stacking interactions.

Cationic Ionization: The basicity (pKa) of the acridine ring nitrogen and the exocyclic amino groups can be tuned through the introduction of electron-donating or electron-withdrawing substituents. Increasing the basicity ensures the molecule is protonated and positively charged, which can strengthen its interaction with DNA. The pKa of the parent acridine is 5.45, and derivatization can significantly alter this value.

By carefully selecting substituents, the balance between planarity, charge, and steric bulk can be optimized to achieve the desired molecular interaction profile.

Influence of Substituent Electronic and Steric Properties on 3,5-Diaminoacridine Derivatives

Currently, there is a notable gap in the scientific literature regarding the specific influence of substituent electronic and steric properties on 3,5-diaminoacridine derivatives. Extensive searches of chemical databases and scholarly articles did not yield specific research focused on the derivatization of the 3,5-diaminoacridine core and the subsequent analysis of how different functional groups impact its electronic and steric characteristics.

While the principles of substituent effects are well-established in medicinal and materials chemistry, their direct application to the 3,5-diaminoacridine scaffold remains an unexplored area of research. Generally, one could hypothesize the expected influences based on known chemical theories:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the acridine ring or the amino substituents would be expected to modulate the electron density of the aromatic system. EDGs, such as alkyl or alkoxy groups, would likely increase the electron density, potentially influencing the molecule's reactivity and basicity. Conversely, EWGs, like nitro or cyano groups, would decrease the electron density, which could affect its spectroscopic properties and interaction with biological targets.

However, without specific experimental data and research findings, any detailed discussion on the influence of substituents on 3,5-diaminoacridine would be purely speculative. The scientific community has yet to publish dedicated studies that would provide the necessary data for a thorough analysis, including comparative tables of electronic and steric parameters for a series of its derivatives.

Future research in this area would be invaluable for understanding the structure-property relationships of this class of compounds and for designing new molecules with tailored electronic and steric features for various applications.

Molecular Interaction Mechanisms of Acridine, 3,5 Diamino and Its Analogues

Interactions with Nucleic Acids

The interaction of acridine (B1665455) compounds with nucleic acids is primarily characterized by their ability to intercalate between the base pairs of DNA and to bind to various forms of RNA. This interaction is driven by the planar, aromatic nature of the acridine ring system, which allows it to stack between the hydrophobic bases of the nucleic acid.

Research on various acridine derivatives has demonstrated that sequence specificity is a critical aspect of their DNA binding. For instance, some acridine-based compounds show a strong preference for intercalating at specific dinucleotide steps, such as TA/TA. This specificity is governed by the precise nature and position of substituents on the acridine core, which influence the steric and electronic interactions with the edges of the DNA base pairs in the major or minor grooves.

Despite the known importance of substitution patterns on binding specificity within the acridine family, specific studies determining the preferred DNA binding sequence for 3,5-diaminoacridine are not found in the reviewed scientific literature. Therefore, no definitive data on its sequence specificity, including any preference for TA/TA dinucleotide steps, can be presented.

The intercalation of molecules into the DNA double helix invariably leads to significant conformational changes. These changes can include localized unwinding of the helix at the binding site, an increase in the length of the DNA molecule, and potential bending or kinking of the DNA strand. These structural perturbations can interfere with the binding of proteins that regulate DNA replication and transcription.

While this is a general characteristic of intercalating agents, specific experimental data detailing the precise conformational changes induced in DNA duplexes by 3,5-diaminoacridine, such as the unwinding angle or the extent of helix lengthening, are not available in the current body of scientific literature.

Calorimetric and spectroscopic studies of various acridine derivatives have provided detailed thermodynamic profiles for their DNA association. However, a specific thermodynamic analysis for the binding of 3,5-diaminoacridine to DNA, which would provide values for ΔG, ΔH, and ΔS, is not documented in the available research.

Thermodynamic ParameterValue for 3,5-diaminoacridine-DNA Association
Gibbs Free Energy (ΔG)Data not available
Enthalpy (ΔH)Data not available
Entropy (ΔS)Data not available

Table 1: Thermodynamics of DNA Association. Specific thermodynamic parameters for the interaction of 3,5-diaminoacridine with DNA are not available in the scientific literature.

In addition to DNA, acridine derivatives can also interact with various forms of RNA. The nature of these interactions can be diverse, including intercalation into double-stranded RNA regions, binding to the grooves of RNA helices, and interaction with non-canonical structures like G-quadruplexes.

RNA G-quadruplexes are four-stranded secondary structures formed in guanine-rich RNA sequences. These structures are implicated in the regulation of various biological processes, including translation and RNA processing. Small molecules that can bind to and stabilize RNA G-quadruplexes are of significant interest as potential therapeutic agents.

While the ability of certain acridine derivatives to bind and stabilize G-quadruplex structures is an active area of research, there are no specific studies in the available literature that demonstrate or quantify the stabilization of RNA G-quadruplex structures by 3,5-diaminoacridine.

RNA G-Quadruplex TargetEffect of 3,5-diaminoacridine
StabilizationData not available
Binding AffinityData not available

Table 2: Interaction with RNA G-Quadruplex Structures. There is no available data on the specific interaction of 3,5-diaminoacridine with RNA G-quadruplexes.

RNA Recognition and Binding

Interactions with Ribosomal RNA (rRNA)

While historically recognized as DNA intercalators, acridine derivatives, including 9-aminoacridine (B1665356) (9AA), have demonstrated the ability to bind to RNA molecules, which is a critical aspect of their biological activity. mdpi.com This interaction extends to ribosomal RNA (rRNA), a key component of the ribosome, the cellular machinery for protein synthesis. The binding of acridine compounds to RNA can lead to significant disruptions in ribosome biogenesis, a fundamental cellular process. mdpi.com

Studies have shown that aminoacridines can inhibit both the transcription of precursor rRNA (pre-rRNA) and the subsequent processing of these precursors into mature rRNA. mdpi.com This dual inhibition rapidly halts the production of new ribosomes. The mechanism underlying the inhibition of pre-rRNA processing is likely linked to the direct binding of the acridine molecule to RNA. A fluorescent intercalator displacement assay, which measures the displacement of ethidium (B1194527) bromide from nucleic acids, has confirmed that 9AA can effectively bind to RNA in vitro. mdpi.com This suggests that the interaction of acridine derivatives with rRNA and its precursors can physically impede the enzymatic machinery responsible for processing and maturation.

The semi-planar heterocyclic structure of acridines facilitates these interactions with various biomolecular targets, including RNA. rsc.org While the primary focus has often been on DNA, the capacity of acridines like acridine orange and proflavin to bind to RNA has been noted in multiple studies, indicating that this is a general property of this class of compounds. mdpi.comnih.gov

Binding to Specific RNA Structural Motifs (e.g., Tetraloops)

Beyond general binding to RNA, acridine derivatives have been shown to recognize and interact with specific, highly structured RNA motifs, such as tetraloops. RNA tetraloops are common and exceptionally stable four-nucleotide stem-loop structures found in many RNA molecules, including rRNA, and they often serve as nucleation sites for RNA folding or as recognition sites for proteins and other RNAs. nih.govpsu.edu

Research has specifically investigated the binding of an aminoacridine derivative (AD1) to a GAAA tetraloop. nih.gov Using fluorescence spectroscopy, it was determined that AD1 binds to the GAAA tetraloop with a notable affinity, exhibiting an equilibrium dissociation constant (Kd) of 1.6 µM. nih.gov Footprinting experiments using RNase I and lead acetate (B1210297) suggested that the binding site for AD1 is located at the junction between the loop and the stem of the GAAA tetraloop structure. nih.gov

Another study identified a different aminoacridine derivative (AD2) that binds to a GAAA tetraloop with even higher affinity, showing dissociation constants of 1.0 µM and 4.0 µM in a 2:1 stoichiometry. psu.edu This particular derivative demonstrated significant selectivity, binding with approximately 20-fold higher affinity to the tetraloop RNA compared to double-stranded RNA and 9-fold higher affinity compared to single-stranded RNA. psu.edu Such specific interactions with distinct structural motifs highlight the potential for acridine analogues to target specific RNA functions.

Electron Transfer and Oxidative Stress in Nucleic Acid Interactions

The interaction of acridine-based compounds with nucleic acids is not limited to intercalation and groove binding; it can also involve electrochemical processes such as electron transfer (ET) and the generation of oxidative stress. researchgate.net Some acridine derivatives can act as electron donors or acceptors when bound to the DNA double helix, thereby participating in and potentially disrupting the natural state of electron transfer within the cell. researchgate.net

For instance, amsacrine (B1665488), a 9-anilinoacridine (B1211779) derivative, is thought to function as an electron donor in ET reactions on DNA. researchgate.net The degree of fluorescence quenching of DNA-bound ethidium by various amsacrine analogues has been correlated with their redox potential, supporting the role of electron transfer in their interaction with DNA. researchgate.net

Furthermore, the interaction of acridine derivatives with cellular components can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. researchgate.netnih.gov An acridine chalcone (B49325) derivative, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one, was shown to induce oxidative stress in human colorectal cancer cells by increasing the production of ROS and nitrogen species (RNS). nih.gov This increase in oxidative stress was linked to DNA damage, mitochondrial dysfunction, and apoptosis. nih.gov The generation of 8-oxo-7,8-dihydroguanine (8-oxoG), a key marker of oxidative DNA damage, was significantly increased following treatment with this acridine derivative. nih.gov This suggests that, for some analogues, the induction of oxidative stress is a significant mechanism contributing to their biological effects.

Interactions with Key Enzymes Regulating Nucleic Acid Function

Topoisomerase I and II Inhibition Mechanisms

Acridine derivatives are well-established inhibitors of topoisomerases, crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. mdpi.comresearchgate.net They target both Type I topoisomerases (Topo I), which create single-strand breaks, and Type II topoisomerases (Topo II), which introduce double-strand breaks. mdpi.comnih.gov

The primary mechanism of inhibition for many acridine compounds is acting as "topoisomerase poisons." nih.govnih.gov This involves a three-part interaction: the planar acridine ring intercalates between DNA base pairs, while side chains on the ring interact with the topoisomerase enzyme and the DNA grooves. mdpi.commdpi.com This ternary complex stabilizes the transient, covalent DNA-enzyme intermediate, known as the cleavable complex. nih.govmdpi.com By preventing the enzyme from resealing the DNA break it has created, the stabilized complex leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. nih.govmdpi.com

Numerous studies have detailed the inhibitory activity of various acridine analogues.

Imidazoacridinones have been shown to inhibit the catalytic activity of purified topoisomerase II and stimulate the formation of cleavable complexes in vitro. nih.gov

Novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com

Acridine-thiosemicarbazone derivatives have also demonstrated inhibitory activity against topoisomerase IIα. nih.gov

The ability of these compounds to inhibit topoisomerase activity is often evaluated through assays that measure the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA. nih.govmdpi.com For example, a DNA unwinding assay can confirm that inhibition is caused by the compound binding to the DNA molecule, which is characteristic of an intercalative inhibitor. mdpi.com

Acridine Analogue Class Target Enzyme(s) Primary Mechanism of Action
ImidazoacridinonesTopoisomerase IIStabilization of the cleavable complex nih.gov
3,9-Disubstituted AcridinesTopoisomerase I, Topoisomerase IIαDNA Intercalation; Inhibition of DNA relaxation mdpi.com
Acridine-ThiosemicarbazonesTopoisomerase IIαInhibition of DNA double-strand relaxation nih.gov
AmsacrineTopoisomerase IIStabilization of the cleavable complex nih.govbohrium.com

Telomerase Modulation Studies

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization, a hallmark of cancer. mdpi.com The guanine-rich single-stranded overhang of telomeric DNA can fold into four-stranded structures known as G-quadruplexes. acs.org The formation and stabilization of these G-quadruplexes can inhibit telomerase activity. acs.org

Acridine derivatives have been rationally designed as potent telomerase inhibitors by leveraging their ability to bind to and stabilize these G-quadruplex structures. acs.orgnih.govacs.org The planar acridine core can stack on the terminal G-quartet of the quadruplex, while side chains can interact with the grooves of the structure, enhancing binding affinity and stability. acs.orgnih.gov

Several series of substituted acridines have been synthesized and evaluated for their telomerase-inhibitory properties.

3,6-disubstituted acridines have shown IC50 values against telomerase in the low micromolar range (1.3 to 8 µM). nih.gov

Trisubstituted acridines (substituted at the 2,6,9; 2,7,9; and 3,6,9 positions) have demonstrated a clear correlation between their affinity for G-quadruplex DNA and their potency in telomerase inhibition assays. acs.orgnih.gov Molecular modeling and surface plasmon resonance studies have confirmed that these compounds bind strongly to G-quadruplex DNA, supporting this mechanism of action. acs.orgnih.gov

These findings establish that the modulation of telomerase activity by acridine analogues is primarily achieved through the stabilization of G-quadruplex DNA, which effectively blocks the enzyme from elongating the telomeres. acs.org

Protein Kinase Inhibition Research

In addition to targeting nucleic acids and related enzymes, acridine analogues have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. rsc.orgnih.govnih.govnih.gov Aberrant kinase activity is a common feature of many diseases, including cancer. chemicalkinomics.com

Structure-activity relationship (SAR) studies have been conducted to optimize the acridine scaffold for inhibiting specific kinases. nih.govnih.gov

An acridine analogue identified in a high-throughput screen was found to be a potent inhibitor of haspin kinase and DYRK2 (dual-specificity tyrosine phosphorylation-regulated kinase 2). nih.govnih.gov Further optimization led to the development of a potent haspin inhibitor with an IC50 <60 nM and 180-fold selectivity over DYRK2. nih.govnih.gov

Natural acridine alkaloids such as Acrifoline have shown inhibitory activity against a panel of kinases including DYRK1A , CLK1 , GSK3 , CDK1 , and CDK5 , with IC50 values ranging from 0.075 to 9 µM. rsc.org

Other studies have identified acridine derivatives as multi-target inhibitors of kinases like Src and MEK . researchgate.net

Early research also demonstrated that compounds like acridine orange potently inhibit protein kinase C (PKC), appearing to interact with the regulatory domain of the enzyme. nih.gov

The mechanism of inhibition can be competitive with respect to ATP or other substrates, or it can involve interaction with regulatory domains of the kinase. nih.gov The diversity of kinases inhibited by acridine-based compounds underscores the versatility of this chemical scaffold in designing targeted enzyme inhibitors.

Acridine Analogue Target Kinase(s) Reported Potency (IC50)
Optimized Acridine AnalogueHaspin<60 nM nih.govnih.gov
Optimized Acridine AnalogueDYRK2<400 nM nih.govnih.gov
AcrifolineDYRK1A0.075 µM rsc.org
AcrifolineCLK10.17 µM rsc.org
AcrifolineGSK32 µM rsc.org
AcrifolineCDK15.3 µM rsc.org
AcrifolineCDK59 µM rsc.org
Compound 8mSrc, MEK59.67% and 43.23% inhibition at 10µM, respectively researchgate.net
Acridine OrangeProtein Kinase C1-6 mol % for 50% inhibition nih.gov

Interactions with Other Biomolecules

Studies on Multidrug Efflux Pump Modulation

The acridine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for their potential to modulate the activity of multidrug efflux pumps, which are key contributors to multidrug resistance (MDR) in both cancer cells and bacteria. nih.govnih.govresearchgate.net Efflux pumps are membrane transporters that actively extrude a wide variety of substrates, including therapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.govresearchgate.net

Studies on acridine analogues have explored their capacity to inhibit these pumps and reverse MDR. For instance, research into novel acridine cytostatics with fused heterocyclic rings, such as pyrazoloacridines (PAC) and pyrazolopyrimidoacridines (PPAC), has demonstrated their ability to overcome MDR in human tumor cell lines. nih.govresearchgate.net The effectiveness of these compounds was found to be highly dependent on the presence, type, and location of substituents on the acridine structure. nih.gov This suggests that specific structural modifications to the acridine core can influence the interaction with various drug exporting pumps, thereby overcoming resistance. nih.gov

Further investigations into acridone (B373769) derivatives, which are structurally related to acridines, have examined their interactions with the components of the P-glycoprotein (P-gp, or ABCB1) efflux pump system. nih.gov These in vitro studies indicated that acridone derivatives could interact with P-gp, ATP, and Mg2+, which are all essential for the pump's function. nih.gov For example, acridones with a carboxyl group at the C-4 position were found to interact with P-gp and Mg2+, while those with a chlorine atom at the same position interacted with ATP and Mg2+. nih.gov In a functional assay using Candida albicans, a specific acridone derivative demonstrated the ability to inhibit the efflux of rhodamine 6G, a known P-gp substrate, supporting its potential as an MDR modulator. nih.gov These findings highlight that the acridine core can be chemically modified to create analogues that interfere with the function of critical multidrug efflux pumps, potentially resensitizing resistant cells to chemotherapy.

Hemozoin (β-hematin) Formation Inhibition (in vitro studies)

A primary mechanism of action for many quinoline (B57606) and acridine-based antimalarial drugs is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov The parasite detoxifies this heme by crystallizing it into an inert, insoluble polymer called hemozoin. nih.gov Inhibition of this process leads to an accumulation of toxic heme, which causes parasite death. nih.gov The synthetic equivalent of hemozoin, known as β-hematin, is commonly used in in vitro assays to screen for compounds that can inhibit this critical detoxification pathway. nih.gov

While the acridine scaffold is associated with antimalarial activity, structure-activity relationship studies reveal significant variability in the ability of different analogues to inhibit β-hematin formation. Research on a series of 9-anilinoacridines has provided detailed insights into how substitutions on the acridine ring influence this specific molecular interaction. nih.gov

Interestingly, while 3,6-diamino substitution on the acridine ring of 9-anilinoacridines significantly enhances their direct parasiticidal activity against P. falciparum, these specific analogues showed minimal inhibition of β-hematin formation in vitro. nih.gov This suggests that their potent antimalarial effect is likely due to other mechanisms, such as the inhibition of parasite DNA topoisomerase II. nih.govnih.gov

In contrast, other substitutions on the 9-anilinoacridine scaffold resulted in potent inhibition of β-hematin formation. The strongest inhibition was observed in analogues with a 3,6-dichloro substitution on the acridine rings, particularly when combined with an electron-donating group in the anilino portion of the molecule. nih.gov Furthermore, the presence of a dimethylamino group on the anilino ring led to compounds that were strong inhibitors of β-hematin formation, regardless of the substitution pattern on the acridine nucleus itself. nih.gov These studies indicate that while the acridine core is important, the specific substituents and their positions are critical in determining the molecule's ability to interfere with heme crystallization. nih.gov

The following table summarizes the in vitro activity of various 9-anilinoacridine analogues on β-hematin formation, illustrating the impact of different substitution patterns.

Table 1. In Vitro Inhibition of β-Hematin Formation by 9-Anilinoacridine Analogues

Compound Type Acridine Ring Substitution Anilino Ring Substitution β-Hematin Inhibition Activity
Analogue 1 3,6-diamino Various Minimal
Analogue 2 3,6-dichloro Electron-donating group High
Analogue 3 Various 1'-N(CH₃)₂ High

Data sourced from in vitro studies on 9-anilinoacridine derivatives. nih.gov

These findings underscore that the mechanism of hemozoin formation inhibition is highly sensitive to the specific chemical structure of the acridine analogue, and that potent antimalarial activity does not always correlate with strong inhibition of this particular pathway. nih.gov

Spectroscopic and Analytical Characterization in Research

Spectroscopic Properties and Their Application

Spectroscopic techniques are indispensable tools for characterizing "Acridine, 3,5-diamino-". Each method offers a unique window into the molecule's properties, from its electronic structure and excited-state dynamics to its vibrational modes and interactions with other molecules.

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic systems like acridine (B1665455) derivatives, the absorption spectra are characterized by bands corresponding to π-π* and n-π* transitions. The positions and intensities of these bands are sensitive to the molecular structure, substitution pattern, and the solvent environment.

These spectroscopic features are crucial for understanding the electronic structure. The intense absorption bands are typically assigned to π-π* transitions within the conjugated acridine ring system. The position of these bands can be influenced by solvent polarity and pH, which affect the protonation state of the amino groups and the heterocyclic nitrogen atom. Such studies help in elucidating the ground-state electronic distribution and provide a basis for understanding the excited-state properties.

Table 1: UV-Visible Absorption Data for a Related Compound, 3,6-Diaminoacridine Hydrochloride

Compound λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Solvent
3,6-Diaminoacridine Hydrochloride 456 Not Reported Not Specified
3,6-Diaminoacridine Hydrochloride 260 50000 Methanol

Note: This data is for the isomer 3,6-diaminoacridine hydrochloride, also known as proflavine (B1679165), and is presented here to provide an indication of the typical spectroscopic properties of diaminoacridines.

Fluorescence spectroscopy is a highly sensitive technique used to study the excited-state properties of molecules. "Acridine, 3,5-diamino-" and its derivatives are known to be fluorescent, a property that is central to many of their applications. The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that characterize the emissive properties of these compounds.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net This parameter is highly dependent on the molecular structure and the environment. For many acridine derivatives, the quantum yield is influenced by factors such as solvent polarity, temperature, and the presence of quenchers. While a specific quantum yield for 3,5-diaminoacridine is not provided in the search results, related acridine dyes are used as standards in quantum yield measurements. For example, acridine yellow in ethanol (B145695) has a known quantum yield of 0.47. mdpi.com

The fluorescence properties of diaminoacridines can be modulated by their interaction with biological macromolecules. For instance, the binding of these molecules to DNA can lead to significant changes in their fluorescence intensity and lifetime, a phenomenon that is exploited in biological staining and as probes for nucleic acid structure.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process can lead to fluorescence quenching if it provides a non-radiative decay pathway for the excited state. In molecules containing both electron-donating and electron-accepting moieties, intramolecular PET can occur. The amino groups in "Acridine, 3,5-diamino-" can act as electron donors. The feasibility of PET is governed by the thermodynamic driving force, which depends on the redox potentials of the donor and acceptor and the excited-state energy. nih.gov

Studies on various dye systems have shown that PET can be modulated by the solvent environment and by the presence of external electron donors or acceptors. researchgate.net For diamino-substituted complexes, the excited triplet state can be significantly quenched by a PET reaction, which can be confirmed by steady-state phosphorescence and transient absorption spectroscopy. researchgate.net The mechanism often involves the formation of a transient charge-separated state. nih.gov Time-resolved spectroscopic techniques are crucial for directly observing these transient species and elucidating the kinetics of the electron transfer process.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This is in contrast to the more common aggregation-caused quenching (ACQ) where aggregation leads to a decrease in fluorescence. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. acs.org

Several acridine derivatives have been shown to exhibit AIE properties. acs.orgnih.gov For instance, certain quinoacridine derivatives with an acceptor-donor-acceptor (A-D-A) structure have been designed to display aggregation-induced red emission. acs.org The study of AIE in "Acridine, 3,5-diamino-" would involve investigating its fluorescence behavior in solvent mixtures of varying polarity. An enhancement of fluorescence intensity in a poor solvent, where the compound tends to aggregate, would be indicative of AIE. This property is highly desirable for applications in sensing, imaging, and materials science. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and for studying their dynamic properties. mdpi.com Both ¹H and ¹³C NMR are used to obtain detailed information about the chemical environment of each atom in "Acridine, 3,5-diamino-".

The chemical shifts of the protons and carbons in the acridine ring and the amino substituents are sensitive to the electronic structure and conformation of the molecule. While a specific NMR spectrum for 3,5-diaminoacridine was not found, data for the related 3,6-diaminoacridine hydrochloride in DMSO-d6 shows characteristic signals for the aromatic protons. uobasrah.edu.iq

Table 2: ¹H NMR Chemical Shifts for a Related Compound, 3,6-Diaminoacridine Hydrochloride in DMSO-d6

Assignment Chemical Shift (ppm)
A 8.594
B 7.750
C 6.950
D 6.84

Note: This data is for the isomer 3,6-diaminoacridine hydrochloride. The specific proton assignments (A, B, C, D) were not provided in the source.

NMR is also an invaluable tool for studying the interactions between small molecules and macromolecules, such as DNA. nih.gov Upon binding of an acridine derivative to DNA, changes in the chemical shifts of both the ligand and the DNA protons can be observed. researchgate.net These chemical shift perturbations provide information about the binding site and the geometry of the complex. strath.ac.uk

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine intermolecular distances, which are crucial for building high-resolution models of the ligand-DNA complex. nih.gov NMR relaxation studies can also provide insights into the dynamics of the binding process and the conformational changes that occur upon complex formation. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. usp.br The resulting spectra serve as a molecular "fingerprint" and can be used for identification and structural analysis.

The FTIR spectrum of an aromatic amine like "Acridine, 3,5-diamino-" would be expected to show characteristic bands for N-H stretching, N-H bending, C-N stretching, and aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. The exact positions of these bands are sensitive to hydrogen bonding. sigmaaldrich.com Aromatic C=C stretching vibrations usually occur in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. researchgate.net The analysis of the vibrational spectra can be aided by computational methods, such as Density Functional Theory (DFT), which can be used to calculate the vibrational frequencies and intensities. researchgate.net Such calculations help in the assignment of the observed bands to specific vibrational modes of the molecule. While specific FTIR or Raman spectra for 3,5-diaminoacridine were not found in the provided search results, analysis of related compounds provides a basis for interpreting its expected vibrational spectrum.

Mass Spectrometry for Molecular Identification and Adduct Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. In the context of 3,5-diaminoacridine, MS is crucial for confirming its molecular identity. High-resolution mass spectrometry can provide an exact mass measurement, which helps to verify the correct molecular formula (C₁₃H₁₁N₃).

Furthermore, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool for studying DNA adducts. nih.govnih.gov DNA adducts are segments of DNA that have become covalently bonded to a chemical, a process that can be a key step in carcinogenesis. nih.gov Given that acridine derivatives are known DNA intercalating agents, studying their potential to form covalent adducts is a significant area of research.

The process of identifying DNA adducts via MS involves several steps:

Isolation of DNA from a biological sample exposed to the compound.

Enzymatic digestion of the DNA into individual nucleosides.

Separation of the modified (adducted) nucleosides from the unmodified ones using liquid chromatography.

Analysis using tandem mass spectrometry (MS/MS).

During MS/MS analysis, the parent ion of the suspected adduct is isolated and fragmented. A characteristic fragmentation pattern for modified nucleosides is the neutral loss of the deoxyribose sugar group (a mass of 116 Da), which provides a strong indication of a DNA adduct. nih.govnih.gov This technique allows researchers to screen for and identify the specific structures of DNA modifications caused by the compound.

Technique Application for 3,5-Diaminoacridine Key Information Obtained
High-Resolution MSMolecular formula confirmationExact mass and elemental composition
LC-MS/MSIdentification of DNA adductsStructure of covalent modifications to DNA nucleosides
Collision-Induced Dissociation (CID)Structural elucidation of adductsCharacteristic fragmentation patterns (e.g., loss of deoxyribose)

Chromatographic and Electrophoretic Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to isolate specific components from a complex mixture. ptfarm.plnih.gov For 3,5-diaminoacridine, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity analysis. researchgate.net

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape. nih.govresearchgate.net When a sample of 3,5-diaminoacridine is injected, it travels through the column, and its components are separated based on their relative hydrophobicity. The highly conjugated acridine ring structure allows for sensitive detection using a UV-Vis detector. The purity of the sample is determined by comparing the area of the main peak corresponding to 3,5-diaminoacridine to the total area of all peaks in the chromatogram.

Parameter Typical Condition Purpose
Stationary Phase C18 (Octadecylsilyl) silica gelSeparates compounds based on hydrophobicity.
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)Elutes the compounds from the column. TFA aids in protonating amines for better peak shape.
Detection UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance)Quantifies the compound based on its light absorption.
Flow Rate 1.0 mL/minControls the speed of the separation.
Analysis Goal Purity assessment, separation from precursors or byproductsTo ensure the quality of the compound for research use.

Thin Layer Chromatography (TLC) in Analytical Research

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. nih.govrjpbcs.com It is frequently used in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. bohrium.com

For the analysis of 3,5-diaminoacridine, a TLC plate coated with a stationary phase, typically silica gel, is used. A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (solvent system). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. Due to its aromatic nature, 3,5-diaminoacridine is readily visualized on the TLC plate under UV light, where it will appear as a distinct spot. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Component Example Material/System Function in Analysis
Stationary Phase Silica Gel 60 F₂₅₄ coated on aluminum or glassAdsorbent that separates compounds based on polarity.
Mobile Phase Dichloromethane / Methanol mixture (e.g., 9:1 v/v)Solvent that carries the sample up the plate.
Application Glass capillary tubeTo apply a small, concentrated spot of the sample.
Visualization UV lamp (254 nm or 365 nm)To detect the separated spots of UV-active compounds.

Application of Spectroscopic Properties as Research Tools

Fluorescent Probes for DNA and RNA Quantification in vitro

The inherent fluorescence of the acridine scaffold makes its derivatives valuable as probes for biological macromolecules. nih.gov Fluorescence-based quantification methods are generally more sensitive than absorbance-based methods, which is particularly advantageous for low-concentration samples of DNA and RNA. promega.capromega.com

When a fluorescent molecule like 3,5-diaminoacridine intercalates, or inserts itself, between the base pairs of DNA or RNA, its molecular environment changes significantly. This change often restricts the rotational freedom of the molecule and protects it from quenching by the aqueous solvent, leading to a substantial increase in its fluorescence quantum yield. This enhancement in fluorescence intensity can be directly proportional to the amount of nucleic acid present in the sample. By measuring the fluorescence of a solution containing the acridine dye before and after the addition of a nucleic acid sample, and comparing it to a standard curve, the concentration of DNA or RNA can be accurately determined. promega.ca

Principle Mechanism Measurement Application
Fluorescence EnhancementIntercalation of 3,5-diaminoacridine into the DNA/RNA double helix reduces non-radiative decay pathways.Measurement of fluorescence intensity using a fluorometer.Sensitive quantification of dsDNA, ssDNA, or RNA in solution.
Excitation/EmissionThe probe is excited at its maximum absorption wavelength, and the resulting emission is measured at its peak emission wavelength.The increase in emission intensity correlates with nucleic acid concentration.Determining the yield of nucleic acids from extraction or PCR.

Development of Fluorescent Biosensors (e.g., for Nitric Oxide)

The development of fluorescent biosensors is a major area of chemical biology, aiming to create molecules that can detect and report the presence of specific analytes within biological systems. Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, making its detection a key research goal. rsc.org

Many successful fluorescent probes for nitric oxide are based on an irreversible chemical reaction between the sensor molecule and an oxidation product of NO (such as N₂O₃), which triggers a significant change in the sensor's fluorescence. nih.gov A common design strategy involves using an ortho-diaminophenyl group attached to a fluorophore. mdpi.com In the presence of NO, this group is converted into a highly fluorescent triazole derivative.

While 3,5-diaminoacridine itself does not possess the required ortho-diamine structure for this specific mechanism, its rigid and highly fluorescent acridine core makes it an excellent scaffold for the development of new biosensors. A synthetic strategy could involve chemically modifying the 3,5-diaminoacridine structure to incorporate a moiety that is reactive towards a specific analyte like nitric oxide. The reaction would be designed to alter the electronic properties of the acridine system, leading to a detectable "turn-on" or "turn-off" fluorescent signal. This general principle of coupling a reaction site to a fluorophore platform is central to the rational design of novel biosensors for a wide range of biological targets. austinpublishinggroup.com

Glycan Derivatization and Fluorescent Detection

The functional analysis of glycans, a field known as glycomics, often requires sensitive detection methods due to the low abundance of these molecules in biological samples. One widely adopted strategy is the derivatization of glycans with fluorescent labels, which allows for highly sensitive detection in various analytical techniques. While direct research on the application of "Acridine, 3,5-diamino-" for glycan derivatization is not extensively documented in scientific literature, the principles of this application can be understood by examining related aminoacridine compounds used for similar purposes.

The process of fluorescently labeling carbohydrates typically involves a chemical reaction between the reducing end of the glycan and a fluorescent dye containing a reactive functional group, most commonly a primary amine. sigmaaldrich.comnih.gov This reaction, known as reductive amination, forms a stable covalent bond between the sugar and the fluorophore. nih.gov The resulting fluorescently tagged glycan can then be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection, capillary electrophoresis (CE), or mass spectrometry (MS). sigmaaldrich.comnih.gov

Acridine derivatives are a class of compounds known for their fluorescent properties. nih.gov For instance, 3,6-diaminoacridine, also known as proflavine, is a well-characterized fluorescent dye. nih.govwikipedia.org Although a different isomer, its properties provide insight into how a diaminoacridine structure can function as a fluorescent tag. Proflavine exhibits strong fluorescence, making it suitable for sensitive detection applications. plos.org The primary amino groups on the acridine ring are the key functional groups that would participate in the reductive amination reaction with the aldehyde group of a reducing sugar.

The general mechanism for the derivatization of a glycan with an amino-containing fluorescent dye like a diaminoacridine involves two main steps:

Schiff Base Formation: The primary amino group of the acridine compound performs a nucleophilic attack on the carbonyl carbon of the open-ring form of the reducing sugar. This condensation reaction results in the formation of an unstable imine, also known as a Schiff base. sigmaaldrich.com

Reduction: The Schiff base is then selectively reduced to a stable secondary amine using a reducing agent such as sodium cyanoborohydride. sigmaaldrich.com

Once the glycan is labeled, its fluorescence can be measured. The spectroscopic properties of the fluorophore are critical for its detection. For 3,6-diaminoacridine (proflavine), the key spectroscopic data are summarized in the table below. It is important to note that the spectroscopic properties of "Acridine, 3,5-diamino-" may differ from its 3,6-isomer.

ParameterValueReference
Maximum Absorption Wavelength (λmax)456 nm sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Extinction Coefficient (ε)50000 at 260 nm in methanol sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Fluorescence Emission PeakAround 515 nm plos.org

The derivatized glycans can be separated by chromatographic or electrophoretic methods and detected by a fluorescence detector set to the appropriate excitation and emission wavelengths. This approach allows for the creation of a glycan profile, where different glycan structures are separated and quantified based on their fluorescence intensity.

Another related compound, 2-aminoacridone (B130535) (AMAC), has been successfully used as a fluorescent label for the analysis of carbohydrates by polyacrylamide gel electrophoresis (PAGE). nih.gov This further demonstrates the utility of the acridine scaffold in glycan analysis. The use of such fluorescent tags enables the separation of a wide variety of saccharide positional isomers, anomers, and epimers, with detection limits in the sub-picomolar range. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels of a molecule, which in turn dictate its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to predict the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy arrangement of the atoms. For acridine (B1665455) derivatives and related nitrogen-containing heterocyclic compounds, DFT calculations, often using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data obtained from techniques such as X-ray diffraction. chemmethod.comnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find a geometry that minimizes the total energy. nih.gov This optimized structure represents the most stable conformation of the molecule in the gas phase. Deviations between DFT-calculated geometries and experimental solid-state structures can often be attributed to intermolecular interactions, such as hydrogen bonding, which are present in the crystal lattice but not in the gas-phase calculation. chemmethod.com For 9-aminoacridine (B1665356), a closely related compound, DFT has been used to analyze how protonation affects electronic characteristics and stabilizes crystal structures through hydrogen bonding. nih.govrsc.org

Table 1: Application of DFT in Structural Analysis of Acridine-Related Compounds

Computational Method Basis Set Application Key Findings
DFT (B3LYP) 6-311++G(d,p) Geometry optimization, vibrational frequencies Predicted structures show minimal deviations from experimental values. chemmethod.com
DFT (B3LYP) 6-31+G(d,p) Analysis of electronic properties and molecular geometry Good agreement with experimental bond lengths and angles. researchgate.netscirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net DFT calculations are routinely used to compute these energy levels. For instance, the calculated HOMO-LUMO gap for a related pyridine (B92270) derivative was found to be 3.0785 eV, suggesting its potential use in optoelectronic applications. chemmethod.com This analysis helps in understanding intramolecular charge transfer, where electrons are transferred from a donor part of a molecule to an acceptor part upon electronic excitation. As the extent of conjugated double bonds in a molecule increases, the HOMO-LUMO energy gap generally decreases. youtube.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other systems, particularly large biomolecules like proteins and nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an acridine derivative) when bound to a second molecule (a receptor, such as DNA or a protein) to form a stable complex. mdpi.comnih.govnih.gov This method is extensively used to understand how acridine compounds interact with biological targets. For example, docking studies have been employed to investigate the intercalation of acridine derivatives into DNA and their binding to enzymes like topoisomerases and kinases. nih.govnih.govmdpi.com The simulations calculate a binding score, which estimates the binding affinity between the ligand and the receptor. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamics of the predicted ligand-receptor complex over time. nih.govnih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. mdpi.commdpi.com This allows researchers to assess the stability of binding poses obtained from docking, observe conformational changes in the biomolecule upon ligand binding, and calculate binding free energies. mdpi.com

Table 2: Computational Tools for Studying Biomolecular Interactions

Technique Purpose Target Molecules
Molecular Docking Predicts binding orientation and affinity of a ligand to a receptor. DNA, Topoisomerase I/IIα, Kinases. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) studies aim to identify the key molecular features that determine the biological activity of a compound. mdpi.com By analyzing a series of related compounds, researchers can establish correlations between specific structural modifications and changes in activity. researchgate.netnih.gov Computational methods play a crucial role in SAR by quantifying various molecular properties (descriptors) such as lipophilicity (logP), electronic properties (partial charges), and steric parameters. nih.gov

For acridine derivatives, SAR analyses have revealed important insights. For example, studies on 3,9-disubstituted acridines identified a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the intercalation complex with DNA. nih.gov Other studies have shown that the presence of specific substituents, such as electron-donating groups at certain positions on the acridine ring, can enhance anticancer activity. ceon.rs These computational SAR models help guide the design of new derivatives with improved potency and selectivity. mdpi.com

Cheminformatics and Data Analysis for Acridine Libraries

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. When applied to libraries of acridine derivatives, these tools can accelerate the discovery of new bioactive molecules. researchgate.net

The process often involves creating a virtual library of acridine compounds and using computational screening techniques to predict their properties and activities. This allows researchers to prioritize which compounds to synthesize and test experimentally. Structure-activity relationship analyses are often performed on these libraries to understand how variations in the acridine scaffold and its substituents affect biological outcomes. nih.gov For instance, a focused library of bis-acridine compounds was screened against multiple parasite targets, and SAR analysis demonstrated how the linker structure and terminal heterocycle influenced potency and cytotoxicity. nih.gov This approach highlights the utility of screening focused compound libraries to identify promising starting points for further drug development. nih.gov

Advanced Research Applications of Acridine, 3,5 Diamino in Materials Science and Chemical Biology Non Clinical Focus

Applications in Organic Optoelectronic Materials

The unique electronic and photophysical properties of the acridine (B1665455) core, modified by the placement of amino groups at the 3 and 5 positions, have led to its investigation in several areas of organic optoelectronics. These studies aim to harness the compound's fluorescence and charge-transport capabilities for the development of novel devices.

Organic Light-Emitting Diodes (OLEDs) Research

While the broader family of acridine derivatives has been explored for OLED applications, specific research into 3,5-diaminoacridine remains an emerging area. The general strategy involves utilizing the acridine core as a building block for larger, more complex molecules that can function as emitters or host materials in OLED devices. The amino groups on the acridine ring can be functionalized to tune the electronic properties and solid-state morphology of the resulting materials, which is crucial for efficient device performance. The development of new synthetic methods allows for the incorporation of the 3,5-diaminoacridine scaffold into larger molecular architectures, a key step toward its potential use in next-generation displays and lighting.

Dye-Sensitized Solar Cells (DSSCs) Investigations

The application of 3,5-diaminoacridine in dye-sensitized solar cells is still in a nascent stage of research. In principle, the compound's chromophoric acridine core and the potential for modification at the amino groups make it a candidate for use as a photosensitizer. A successful photosensitizer in a DSSC must exhibit strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection into the semiconductor's conduction band, and stability under operating conditions. Future research may focus on the design and synthesis of 3,5-diaminoacridine derivatives with tailored anchoring groups to facilitate strong adsorption onto the semiconductor surface and to optimize their photovoltaic performance.

Fluorescent Material Development

The inherent fluorescence of the acridine nucleus is a key feature that drives the development of new fluorescent materials based on the 3,5-diaminoacridine structure. The position of the amino substituents significantly influences the photophysical properties of the molecule, including its absorption and emission wavelengths, quantum yield, and Stokes shift. Research in this area often involves the synthesis of various derivatives to systematically study the structure-property relationships. These studies are fundamental for the rational design of new materials with tailored fluorescent properties for applications ranging from chemical sensors to solid-state lighting.

Table 1: Photophysical Properties of Selected Aminoacridine Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield
3,6-diaminoacridine (Proflavine)Water4445140.38
3,6-diethoxycarbonyl aminoacridineEthanol (B145695)375450-
3,6-diphenoxycarbonyl aminoacridineEthanol378455-

Chemical Biology Probes and Tools

The ability of the acridine scaffold to intercalate into DNA and the fluorescent nature of its diamino-substituted derivatives have made it a valuable platform for the development of probes and tools to investigate complex biological systems at the molecular level.

Tools for Studying DNA Repair Mechanisms

Fluorescent probes are indispensable tools for studying the intricate processes of DNA damage and repair. While the use of 3,5-diaminoacridine itself as a direct probe for DNA repair is not extensively documented, the foundational properties of diaminoacridines are highly relevant. For instance, the interaction of the related compound 3,6-diaminoacridine (proflavine) with DNA has been studied in detail. These studies show that the fluorescence properties of the dye, such as its lifetime and quantum yield, are sensitive to the local DNA environment, including base composition. This sensitivity can be exploited to develop probes that signal changes in DNA structure or the binding of repair proteins. Future research could focus on designing 3,5-diaminoacridine-based probes that can specifically recognize and report on the activity of enzymes involved in DNA repair pathways.

Probes for Multidrug Efflux Pump Research

Multidrug efflux pumps are a significant challenge in various fields, and fluorescent probes are crucial for studying their function and identifying inhibitors. The general approach involves using a fluorescent substrate that is expelled by the pump. Inhibition of the pump leads to an increase in intracellular fluorescence. While specific studies employing 3,5-diaminoacridine for this purpose are limited, the chemical properties of diaminoacridines suggest their potential in this area. The development of novel probes based on the 3,5-diaminoacridine scaffold could offer new tools for high-throughput screening of efflux pump inhibitors and for studying the dynamics of pump activity in live cells.

Reagents for Selective Alkylation of Nucleic Acid Mismatches

Derivatives of acridine, including structures related to 3,5-diaminoacridine, have been instrumental in the development of sophisticated biochemical tools for the targeted alkylation of nucleic acid mismatches. These advanced reagents are engineered to recognize and react with specific non-canonical base pairings, such as thymine-thymine (T-T) mismatches, which are associated with genetic instability and diseases like myotonic dystrophy type 1.

A prominent example is the design of a vinyldiaminotriazine (VDAT)–acridine conjugate. In this molecular architecture, the acridine moiety functions as a DNA intercalator, anchoring the molecule to the DNA duplex in the vicinity of the mismatch. This intercalation stabilizes the binding of the VDAT unit, which is designed to specifically recognize and form hydrogen bonds with the T-T mismatch. Once positioned correctly, the vinyl group on the VDAT component acts as an alkylating agent, selectively reacting with the N3 position of a thymidine base within the mismatched pair.

This selective alkylation has profound consequences for DNA function. The formation of the covalent bond can induce significant conformational changes in the DNA, such as the flipping of the complementary base out of the duplex. Furthermore, the alkylated site acts as a roadblock for essential cellular machinery. Research has demonstrated that primer extension reactions by DNA polymerase and transcription by RNA polymerase are effectively halted by the presence of the alkylated base. nih.gov This property underscores the potential of these acridine-based conjugates as powerful tools for inhibiting DNA replication and transcription at specific genetic loci containing repeat expansions with mismatch structures. nih.govzendy.io The reaction's high selectivity for T-T mismatches over other mismatches, fully matched DNA, and single-stranded DNA highlights the precision of this chemical biology approach. zendy.io

Table 1: Research Findings on VDAT-Acridine Conjugate for Selective DNA Alkylation

Target StructureReaction SpecificityOutcome of AlkylationReference
T-T Mismatched DNAHigh selectivity for the N3 position of thymidine.Induces base flipping of the complementary base. nih.govzendy.io
T-T Mismatched DNAStops primer extension by DNA polymerase.Inhibition of DNA replication. nih.gov
T-T Mismatched DNABlocks transcription by RNA polymerase.Inhibition of gene expression. nih.govzendy.io
U-U Mismatched RNASlight alkylation observed, but with much lower efficiency than with DNA.Limited reaction. zendy.io
Other Mismatches & Matched DNAReaction yields were very low.High target selectivity. zendy.io

Aminoglycoside Mimetics in Ribosomal Studies

While the term "aminoglycoside mimetic" more commonly refers to scaffolds like 3,5-diamino-piperidine, the broader class of aminoacridines, including 3,5-diaminoacridine and its isomers, has been a subject of significant ribosomal studies. Rather than mimicking aminoglycosides, these compounds act as potent inhibitors of ribosome biogenesis, a fundamental process for cell growth and proliferation. Their mechanism of action provides a distinct approach to targeting ribosomal function.

Aminoacridines, such as the well-studied 9-aminoacridine (B1665356) (9AA), interfere with ribosome production by targeting both the transcription of ribosomal RNA (rRNA) precursors and their subsequent processing. mdpi.com The primary mechanism is believed to be the intercalation of the planar acridine ring into nucleic acid structures. nih.gov While historically known as DNA intercalators, studies have confirmed that aminoacridines can also bind effectively to RNA. mdpi.com

This dual-targeting ability is critical to their function in ribosomal studies:

Inhibition of rRNA Transcription: By intercalating into ribosomal DNA (rDNA), aminoacridines can obstruct the action of RNA Polymerase I (Pol I), the enzyme responsible for transcribing the large 47S pre-rRNA, which is the precursor to the 18S, 5.8S, and 28S rRNAs. mdpi.comnih.gov This leads to a rapid depletion of the primary transcripts necessary for making new ribosomes. mdpi.com

Inhibition of pre-rRNA Processing: The binding of aminoacridines to the pre-rRNA transcripts themselves can interfere with the complex series of cleavage and modification events required to produce mature rRNAs. mdpi.com This disruption of post-transcriptional maturation further contributes to the shutdown of ribosome assembly. mdpi.com

These inhibitory effects make aminoacridines valuable chemical probes for dissecting the intricate steps of ribosome biogenesis in mammalian cells. mdpi.com

Table 2: Effects of Aminoacridines on Ribosome Biogenesis

Target ProcessMolecular TargetMechanism of ActionConsequenceReference
rRNA TranscriptionRibosomal DNA (rDNA)Intercalation, leading to inhibition of RNA Polymerase I.Rapid cessation of 47S pre-rRNA synthesis. mdpi.comnih.gov
pre-rRNA ProcessingPre-rRNA transcriptsBinding to RNA, interfering with maturation steps.Inhibition of the formation of mature 18S, 5.8S, and 28S rRNA. mdpi.com
Overall Ribosome BiogenesisNucleolusDisruption of transcription and processing pathways.Abolishment of new ribosome production. mdpi.com

Photochemical Reactions and Photo-degradation Studies

The acridine scaffold is inherently photoactive, and its derivatives can undergo various photochemical reactions and degradation pathways upon exposure to light, particularly in the UV-A range. These properties are of significant interest in materials science for understanding the stability of acridine-based dyes and in environmental science for developing degradation methods for acridine-containing pollutants.

The fundamental photochemical behavior of acridine involves the absorption of a photon, which elevates the molecule to an excited singlet state. From this state, it can either fluoresce or undergo intersystem crossing to a more stable, longer-lived triplet state. This excited acridine molecule is a potent electron acceptor and can interact with other molecules. For instance, in the presence of carboxylic acids, photoexcited acridine can participate in proton and electron transfer events, leading to the formation of radical pairs. rowan.edu The generation of reactive species like hydroxyl radicals upon UVA irradiation has also been demonstrated with certain acridine hydroperoxides, which can then induce oxidative damage to substrates like DNA. nih.gov

Photo-degradation studies often focus on the mineralization of acridine derivatives, such as the dye Acridine Orange. These studies typically employ photocatalysts like titanium dioxide (TiO2) or sodium bismuthate (NaBiO3) under visible light or UV irradiation to accelerate the degradation process. researchgate.net The degradation efficiency is influenced by several factors:

Catalyst Dosage: The amount of photocatalyst is crucial, as an optimal dosage provides sufficient active sites for the reaction. researchgate.net

pH: The pH of the solution can significantly affect the degradation rate, often with faster degradation occurring under alkaline conditions due to the increased formation of hydroxyl radicals. researchgate.net

Presence of Other Ions: Anions in the solution can act as scavengers for hydroxyl radicals, thereby inhibiting the degradation rate. researchgate.net

The degradation pathway often involves a stepwise N-de-methylation of the amino groups on the acridine ring, leading to the formation of various intermediates before the eventual breakdown of the heterocyclic structure. researchgate.net

Table 3: Factors Influencing Photocatalytic Degradation of Acridine Dyes

FactorConditionEffect on Degradation RateMechanismReference
Catalyst NaBiO3 under visible lightHigh efficiency (up to 99% degradation)Generation of electron-hole pairs leading to reactive oxygen species. researchgate.net
Catalyst Dosage Increasing dosage up to an optimum levelIncreasesMore available catalytic active sites. researchgate.net
pH Increase from acidic (4.0) to alkaline (8.0)IncreasesFacilitates the formation of hydroxyl radicals (•OH) on the catalyst surface. researchgate.net
Initial Dye Concentration Increasing concentrationDecreasesLess light penetration and fewer available active sites per dye molecule. researchgate.net
Anions (e.g., Cl-, HCO3-) Presence in solutionDecreasesAnions act as scavengers for hydroxyl radicals, reducing oxidative power. researchgate.net

Future Research Directions for Acridine, 3,5 Diamino

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The exploration of any compound's potential is fundamentally linked to its accessibility through efficient and selective synthetic methodologies. For 3,5-diaminoacridine, future research should prioritize the development of novel synthetic pathways that offer significant advantages over existing methods. While general methods for acridine (B1665455) synthesis are established, routes tailored to the specific substitution pattern of the 3,5-diamino isomer are less common.

Key areas of focus should include:

Catalyst Innovation: Investigating the use of novel transition metal catalysts or organocatalysts to improve reaction yields and reduce the need for harsh reaction conditions often associated with classical condensation methods.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize the generation of hazardous waste will be crucial for sustainable production.

Regioselective Functionalization: A significant challenge in acridine chemistry is achieving high regioselectivity. Future synthetic strategies should aim to control the placement of the amino groups with high precision, avoiding the formation of isomeric impurities. This could involve the use of advanced directing groups or the exploration of novel cyclization strategies.

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-catalyzed Buchwald-Hartwig amination High functional group tolerance, milder reaction conditions.Ligand design for improved selectivity and catalyst turnover.
Microwave-assisted synthesis Rapid reaction times, improved yields.Optimization of reaction parameters and solvent systems.
Flow chemistry Enhanced safety, scalability, and process control.Development of continuous flow reactors for acridine synthesis.

Elucidation of Undiscovered Molecular Interaction Pathways

A comprehensive understanding of how 3,5-diaminoacridine interacts with biological macromolecules is paramount to unlocking its therapeutic potential. While its isomer, proflavine (B1679165), is well-known as a DNA intercalating agent, the specific binding modes and molecular targets of 3,5-diaminoacridine remain largely unexplored. nih.govnih.govmedchemexpress.comebi.ac.uk

Future research in this area should involve:

Advanced Spectroscopic and Biophysical Techniques: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance to elucidate the precise binding interactions with DNA and other potential biological targets like RNA and proteins. mdpi.com

Comparative Binding Studies: Performing head-to-head comparisons with other diaminoacridine isomers to understand how the positioning of the amino groups influences binding affinity and specificity.

Exploration of Non-canonical DNA Structures: Investigating the interaction of 3,5-diaminoacridine with non-B-form DNA structures, such as G-quadruplexes and i-motifs, which are implicated in various disease states.

Rational Design of Highly Specific Probes for Cellular and Subcellular Research

The inherent fluorescence of the acridine scaffold makes its derivatives attractive candidates for the development of molecular probes for bioimaging. rsc.orgmedchemexpress.com Future efforts should be directed towards the rational design of 3,5-diaminoacridine-based probes with high specificity for particular cellular components or processes.

Key design considerations include:

Targeted Modifications: Introducing specific functional groups to the 3,5-diaminoacridine core that can direct the molecule to particular organelles, such as the mitochondria or lysosomes.

"Turn-on" Fluorescence: Engineering probes that exhibit a significant increase in fluorescence upon binding to a specific target, thereby improving the signal-to-noise ratio in cellular imaging experiments. nih.gov

Multiplex Imaging: Developing a palette of 3,5-diaminoacridine derivatives with distinct spectral properties to enable the simultaneous visualization of multiple cellular targets.

Probe TypeTargetPotential Application
Mitochondria-targeting probe MitochondriaStudying mitochondrial dysfunction in disease.
pH-sensitive probe Lysosomes, endosomesInvestigating cellular trafficking and pH homeostasis.
Nucleic acid probe DNA, RNAVisualizing nuclear and mitochondrial DNA dynamics. nih.gov

Exploration of New Applications in Advanced Materials Science and Chemical Sensors

Beyond its biological potential, the unique photophysical and electronic properties of 3,5-diaminoacridine can be harnessed for applications in materials science. Future research should explore the incorporation of this molecule into novel materials and its use as a sensitive chemical sensor.

Promising avenues of investigation include:

Polymer Composites: Integrating 3,5-diaminoacridine into polymer matrices to create materials with enhanced thermal stability, conductivity, or optical properties. acs.orgmdpi.comscientificarchives.commdpi.com

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of 3,5-diaminoacridine derivatives as emissive materials or host materials in OLED devices.

Chemosensors: Designing and synthesizing 3,5-diaminoacridine-based sensors that exhibit a detectable change in their fluorescence or absorption properties in the presence of specific ions, molecules, or environmental pollutants.

Computational Design and Predictive Modeling for Structure-Function Relationships

In silico approaches are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govnih.govaps.orgyoutube.commdpi.com For 3,5-diaminoacridine, computational studies can provide invaluable insights into its structure-function relationships and guide experimental efforts.

Future computational research should focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the electronic structure, spectral properties, and reactivity of 3,5-diaminoacridine and its derivatives.

Molecular Docking and Dynamics Simulations: Simulating the interaction of 3,5-diaminoacridine with biological targets to predict binding modes and affinities, thereby aiding in the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of 3,5-diaminoacridine derivatives with their biological activity or material properties.

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT) Electronic structure, UV-Vis spectraUnderstanding photophysical properties.
Molecular Docking Binding mode and affinityVirtual screening for new drug candidates.
Molecular Dynamics (MD) Simulations Conformational dynamics, binding free energyElucidating mechanisms of molecular recognition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.